N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline is an organic compound that features a phenylazo group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry. The presence of the phenylazo group imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline typically involves the reaction of N-methyl-4-(phenylazo)aniline with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-methyl-4-nitroaniline: Similar structure but with a nitro group instead of a phenylazo group.
N-(2-Chloroethyl)-N-methyl-4-aminobenzene: Similar structure but with an amino group instead of a phenylazo group.
Uniqueness
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions.
Properties
CAS No. |
38115-53-6 |
---|---|
Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-19(12-11-16)15-9-7-14(8-10-15)18-17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
UMDXPMSKHCOXHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.